molecular formula C26H22O7 B2465393 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858767-62-1

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No. B2465393
CAS RN: 858767-62-1
M. Wt: 446.455
InChI Key: ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • A study found compounds similar to the given chemical, isolated from a marine endophytic fungus, showing moderate antitumor and antimicrobial activities. These findings suggest potential applications in developing treatments for cancer and infections (Xia et al., 2011).

Chemical Synthesis and Protection

  • Research on similar compounds has led to the development of new oxidatively removable carboxy protecting groups, useful in the synthesis of various chemical compounds (Kim & Misco, 1985).

Photodynamic Therapy for Cancer Treatment

  • A zinc phthalocyanine derivative with structural similarities was studied for its potential in photodynamic therapy, a treatment for cancer. It showed promising properties like high singlet oxygen quantum yield, indicating its potential effectiveness in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Protective Group Selectivity in Synthesis

  • The compound's structural analogs have been used to study the selectivity of deprotecting hydroxy functions, an important aspect in chemical synthesis (Horita et al., 1986).

Yeast Antioxidant Synthesis

  • Similar compounds have been synthesized as antioxidants found in yeasts. These antioxidants are important for various biological applications, including potential health benefits (McKittrick & Stevenson, 1984).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives, including the subject compound, have been synthesized for potential use as anti-inflammatory and analgesic agents. Their biological activity was evaluated, showing potential in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photoluminescence Properties

  • Derivatives have been studied for their photoluminescent properties, indicating potential applications in materials science for creating luminescent materials (Loewe & Weder, 2002).

Synthesis of Biologically Active Compounds

  • The compound's structural analogs have been used to synthesize biologically active molecules, showing its versatility in chemical synthesis for medicinal purposes (Kukovinets et al., 2006).

Anti-Cancer Activity

  • Similar benzofuran derivatives have been synthesized and evaluated for their anti-cancer activities, indicating potential therapeutic applications in oncology (Demirayak et al., 2015).

properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-5-17(6-8-18)21(27)15-32-19-9-10-20-23(14-19)33-25(26(20)28)13-16-4-11-22(30-2)24(12-16)31-3/h4-14H,15H2,1-3H3/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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